7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that features both an imidazole ring and a tetrahydroisoquinoline moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while tetrahydroisoquinoline is a partially saturated isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of an imidazole derivative with a tetrahydroisoquinoline precursor. One common method involves the reaction of 1H-imidazole with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form fully saturated isoquinoline derivatives.
Substitution: Both the imidazole and tetrahydroisoquinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the tetrahydroisoquinoline moiety produces fully saturated isoquinoline derivatives .
Scientific Research Applications
7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the tetrahydroisoquinoline moiety can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1H-Imidazole: A simpler compound with similar chemical properties but lacking the tetrahydroisoquinoline moiety.
Tetrahydroisoquinoline: A compound with similar structural features but lacking the imidazole ring.
Uniqueness: 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the imidazole and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
7-imidazol-1-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H13N3/c1-2-12(15-6-5-14-9-15)7-11-8-13-4-3-10(1)11/h1-2,5-7,9,13H,3-4,8H2 |
InChI Key |
XJMXUCHONYBDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N3C=CN=C3 |
Origin of Product |
United States |
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